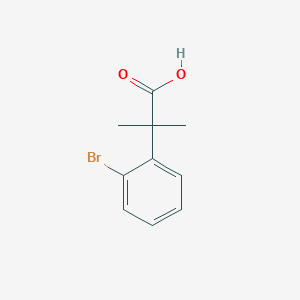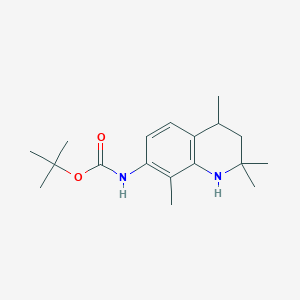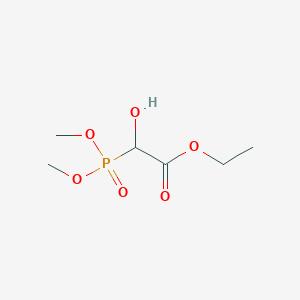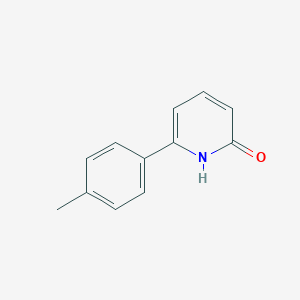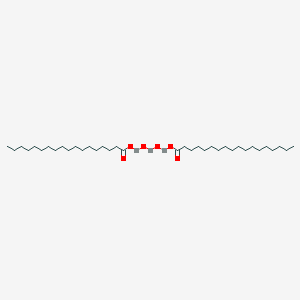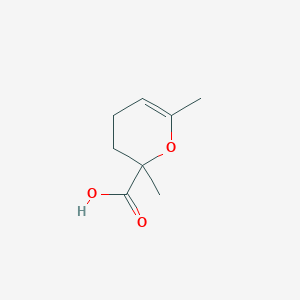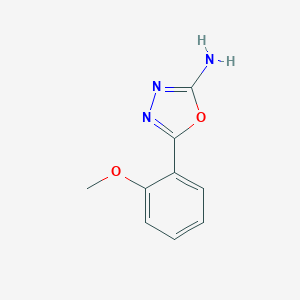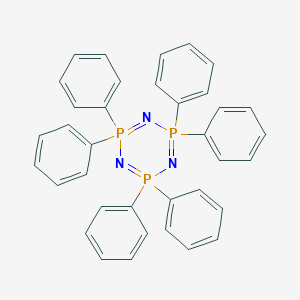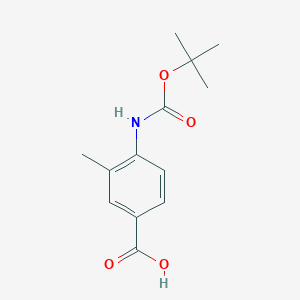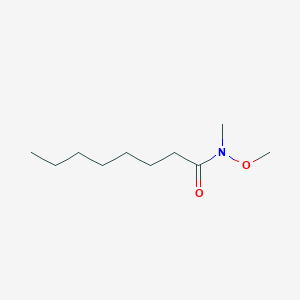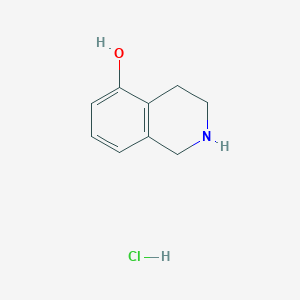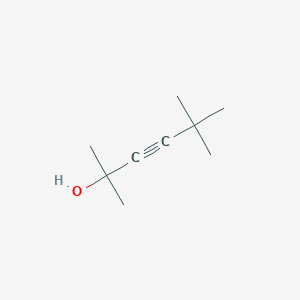
2,5,5-trimethylhex-3-yn-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5,5-trimethylhex-3-yn-2-ol is an organic compound with the molecular formula C9H16O. It is a member of the alkynol family, characterized by the presence of both an alkyne (triple bond) and an alcohol (hydroxyl group) functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2,5,5-trimethylhex-3-yn-2-ol involves the reaction of acetylene with acetone in the presence of a base, such as sodium amide (NaNH2). The reaction proceeds through the formation of an intermediate acetylide, which then reacts with acetone to yield the desired product .
Another method involves the treatment of this compound with sodium hydride (NaH) and sulfur dichloride (SCl2) in diethyl ether (Et2O). This reaction produces a class of α, β-unsaturated sulfenic acid esters .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using similar synthetic routes as mentioned above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2,5,5-trimethylhex-3-yn-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Palladium on activated charcoal under an ethylene atmosphere is commonly used for oxidation reactions.
Reduction: Hydrogenation using catalysts like palladium or platinum.
Substitution: Various reagents such as halogens, acids, or bases can be used for substitution reactions.
Major Products Formed
Oxidation: Carbonyl compounds.
Reduction: Alkenes or alkanes.
Substitution: Halogenated or other functionalized derivatives.
Scientific Research Applications
2,5,5-trimethylhex-3-yn-2-ol has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Biological Studies: The compound is studied for its potential biological activities and interactions with various biomolecules.
Industrial Chemistry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,5,5-trimethylhex-3-yn-2-ol involves its interaction with specific molecular targets and pathways. For example, in oxidation reactions, the compound interacts with palladium catalysts to form carbonyl compounds. The exact molecular targets and pathways can vary depending on the specific reaction and conditions used .
Comparison with Similar Compounds
Similar Compounds
- 2,5,5-Trimethyl-hex-3-in-2-ol
- 2-methyl-5,5-dimethylhex-3-yn-2-ol
- 3-Hexyn-2-ol,2,5,5-trimethyl
- 2-methyl-5,5-dimethyl-hex-3-in-2-ol
Uniqueness
2,5,5-trimethylhex-3-yn-2-ol is unique due to its specific combination of an alkyne and alcohol functional group, which imparts distinct chemical reactivity and properties. This makes it a valuable compound in various synthetic and industrial applications .
Properties
CAS No. |
1522-16-3 |
|---|---|
Molecular Formula |
C9H16O |
Molecular Weight |
140.22 g/mol |
IUPAC Name |
2,5,5-trimethylhex-3-yn-2-ol |
InChI |
InChI=1S/C9H16O/c1-8(2,3)6-7-9(4,5)10/h10H,1-5H3 |
InChI Key |
DKUUKNHZNHMLIW-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C#CC(C)(C)O |
Canonical SMILES |
CC(C)(C)C#CC(C)(C)O |
Key on ui other cas no. |
1522-16-3 |
Synonyms |
2-Methyl-5,5-diMethyl-hex-3-in-2-ol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


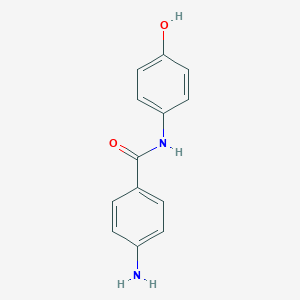
![1-{[(7-Hydroxy-2-oxo-2H-1-benzopyran-3-yl)acetyl]oxy}pyrrolidine-2,5-dione](/img/structure/B175493.png)
